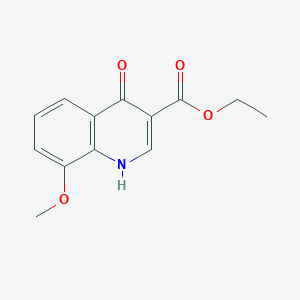

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYNWEIHLHVPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950236 | |

| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27568-04-3 | |

| Record name | 27568-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27568-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the prevalent synthetic methodology, including experimental protocols and key reaction mechanisms.

Overview of the Synthetic Pathway

The primary and most established method for synthesizing this compound is the Gould-Jacobs reaction.[1] This versatile method for preparing 4-hydroxyquinoline derivatives involves a two-step process:

-

Condensation: The initial step is the condensation of an aniline derivative, in this case, 2-anisidine, with an alkoxy methylenemalonic ester, typically diethyl ethoxymethylenemalonate. This reaction forms an anilidomethylenemalonic ester intermediate, specifically Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

-

Thermal Cyclization: The intermediate is then subjected to high temperatures, leading to an intramolecular cyclization to form the quinoline ring system.

This sequence provides an efficient route to the target molecule. The overall reaction is depicted in the workflow below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (Intermediate)

While a specific, detailed experimental protocol for the synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate was not found in the available literature, the general procedure for the condensation step of the Gould-Jacobs reaction can be adapted. This typically involves reacting the aniline with diethyl ethoxymethylenemalonate, often with heating.

A general approach involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate.[2] In many instances, this reaction proceeds in high yield.[2]

Synthesis of this compound (Final Product)

The thermal cyclization of the intermediate is carried out in a high-boiling solvent.

Procedure:

-

Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm (100 mL).[3]

-

Heat the suspension to 250 °C.[3]

-

Maintain the reaction mixture at this temperature overnight in a sand bath.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Dilute the cooled mixture with pentane (750 mL) to precipitate the product.[3]

-

Collect the resulting solid by filtration.[3]

-

Wash the solid with hexane to remove impurities.[3]

-

Dry the final product. This procedure affords the target compound with a yield of approximately 64%.[3]

Reaction Mechanism

The synthesis of this compound proceeds via the Gould-Jacobs reaction mechanism.

Caption: The mechanism of the Gould-Jacobs reaction for the synthesis of the target compound.

The mechanism is initiated by a nucleophilic attack from the nitrogen of 2-anisidine on the electron-deficient carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form the intermediate, Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.[1] The subsequent step involves a 6-electron cyclization reaction upon heating, followed by the elimination of a second molecule of ethanol to form the quinoline ring. The product, this compound, exists in equilibrium with its keto tautomer, Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) |

| This compound | C₁₃H₁₃NO₄ | 247.25 | [M+H]⁺: 248.0[3] |

Note: Further characterization data such as melting point, ¹H NMR, ¹³C NMR, and IR spectra are essential for confirming the identity and purity of the synthesized compounds but were not available in the consulted resources.

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is the most direct and commonly cited method for the synthesis of this compound, other general methods for the synthesis of quinolines exist. These include the Skraup, Doebner-von Miller, Conrad-Limpach, and Combes syntheses. However, the applicability and efficiency of these methods for the specific synthesis of this compound would require further investigation. Microwave-assisted Gould-Jacobs reactions have also been shown to improve yields and shorten reaction times for the synthesis of quinoline derivatives.[4]

Safety Considerations

2-Anisidine:

-

Used in the manufacture of dyes.

-

Acute exposure can cause skin irritation.

-

Inhalation may lead to headaches and vertigo.

-

Animal studies have indicated that oral exposure may lead to tumors.

Diethyl ethoxymethylenemalonate:

-

Causes eye, skin, and respiratory tract irritation.

-

May cause allergic skin and respiratory reactions.

-

May be harmful if swallowed.

Dowtherm A (High-boiling solvent):

-

Appropriate personal protective equipment, including heat-resistant gloves and safety glasses, should be worn when handling this solvent at high temperatures.

-

The reaction should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents and solvents before commencing any experimental work and to adhere to all standard laboratory safety procedures.

Conclusion

The synthesis of this compound is reliably achieved through the Gould-Jacobs reaction, a two-step process involving condensation and thermal cyclization. This guide provides the fundamental knowledge required to undertake this synthesis. For researchers and drug development professionals, careful execution of the experimental protocol and thorough characterization of the products are paramount to ensure the quality and purity of this valuable quinoline derivative for further investigation and application.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 4. ablelab.eu [ablelab.eu]

An In-depth Technical Guide to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related structures.

Chemical and Physical Properties

This compound, with the CAS number 27568-04-3, possesses the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol .[1] It is a solid at room temperature and should be stored in a dry environment at -20°C for optimal stability.[1][2]

Physical Properties

A summary of the known and predicted physical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| CAS Number | 27568-04-3 | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 373.2 ± 37.0 °C (Predicted) | [4] |

| Density | 1.277 g/cm³ (Predicted) | [4] |

| Storage Temperature | -20°C | [1] |

Table 1: Physical Properties of this compound

Spectral Data

Mass Spectrometry:

-

Predicted Collision Cross Section (CCS) values (Ų): [7]

-

[M+H]⁺: 151.6

-

[M+Na]⁺: 161.1

-

[M-H]⁻: 154.1

-

While experimental NMR and IR spectra are not available, resources like ChemicalBook indicate their potential availability.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the thermal cyclization of a malonate derivative. A detailed experimental protocol is provided below.[4][5]

Materials:

-

Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

-

Dowtherm A

-

Pentane

-

Hexane

Procedure:

-

Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL).

-

Heat the reaction mixture to 250 °C in a sand bath and maintain this temperature overnight.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with pentane (750 mL) to precipitate the product.

-

Collect the resulting solid product by filtration.

-

Wash the solid with hexane to afford the target compound.

This procedure has been reported to yield approximately 25.7 g (64% yield) of this compound.[5][6]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the quinoline core, the hydroxyl group, the methoxy group, and the ethyl ester. The quinoline ring system can undergo electrophilic substitution reactions. The hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid. The presence of both a hydroxyl group and a methoxy group on the aromatic ring can influence the regioselectivity of these reactions.

Potential Biological Activity

While specific biological studies on this compound are limited, the broader class of 4-hydroxyquinoline derivatives has shown significant potential as anticancer agents. The proposed mechanisms of action for these compounds often involve the inhibition of key cellular processes required for cancer cell proliferation and survival.

Anticancer Mechanisms of 4-Hydroxyquinoline Derivatives:

-

Topoisomerase Inhibition: Some quinoline derivatives can interfere with the function of topoisomerases, which are enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these compounds can lead to DNA strand breaks and ultimately, cell death.

-

Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks). By blocking these signaling pathways, they can halt cell proliferation and survival.

Based on these general mechanisms, a hypothetical signaling pathway illustrating the potential anticancer effects of this compound is presented below.

Caption: Hypothetical signaling pathways targeted by this compound.

Conclusion

This compound is a quinoline derivative with potential for further investigation in the field of medicinal chemistry. This technical guide has summarized its known chemical and physical properties and provided a detailed synthesis protocol. While experimental data on its spectral characteristics and biological activity are currently limited, the established anticancer properties of the broader 4-hydroxyquinoline class suggest that this compound may warrant further study as a potential therapeutic agent. Future research should focus on obtaining comprehensive experimental data to fully elucidate its chemical properties and biological functions.

References

- 1. usbio.net [usbio.net]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester - Amerigo Scientific [amerigoscientific.com]

- 4. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

- 5. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 6. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C13H13NO4) [pubchemlite.lcsb.uni.lu]

- 8. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER(27568-04-3) 1H NMR [m.chemicalbook.com]

Spectroscopic and Synthetic Profile of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical protocols for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and pharmaceutical research. Due to the limited availability of direct experimental spectra in published literature, this guide combines reported data with predicted values and data from structurally similar compounds to offer a robust analytical profile.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The primary ionization adduct observed is the protonated molecule [M+H]⁺.

| Adduct | Reported m/z | Predicted m/z | Source |

| [M+H]⁺ | 248.0 | 248.09174 | APCI[1] |

| [M+Na]⁺ | - | 270.07368 | Predicted[2] |

| [M-H]⁻ | - | 246.07718 | Predicted[2] |

| [M]⁺ | - | 247.08391 | Predicted[2] |

| Molecular Formula | C₁₃H₁₃NO₄ | - | - |

| Molecular Weight | 247.25 g/mol | - | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is estimated based on the analysis of structurally related compounds, specifically "Ethyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate"[3], and general principles of NMR spectroscopy for quinoline derivatives. The exact chemical shifts and coupling constants may vary.

¹H NMR (Proton NMR) Data (Estimated)

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | s | - |

| H-5 | ~7.2-7.4 | m | - |

| H-6 | ~7.5-7.7 | m | - |

| H-7 | ~7.0-7.2 | m | - |

| OCH₃ (at C-8) | ~3.9 | s | - |

| OCH₂CH₃ | ~4.3 | q | 7.1 |

| OCH₂CH₃ | ~1.4 | t | 7.1 |

| OH (at C-4) | ~11.0-12.0 | br s | - |

| NH | ~10.0-11.0 | br s | - |

¹³C NMR (Carbon NMR) Data (Estimated)

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C=O (ester) | ~168-172 |

| C-2 | ~140-145 |

| C-3 | ~105-110 |

| C-4 | ~170-175 |

| C-4a | ~140-145 |

| C-5 | ~115-120 |

| C-6 | ~125-130 |

| C-7 | ~110-115 |

| C-8 | ~150-155 |

| C-8a | ~120-125 |

| OCH₃ (at C-8) | ~55-60 |

| OCH₂CH₃ | ~60-65 |

| OCH₂CH₃ | ~14-15 |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | O-H / N-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2980-2850 | C-H (aliphatic) | Stretching |

| 1735-1715 | C=O (ester) | Stretching |

| 1650-1630 | C=O (keto tautomer) | Stretching |

| 1620-1580 | C=C / C=N (ring) | Stretching |

| 1275-1200 | C-O (aryl ether) | Stretching |

| 1250-1000 | C-O (ester) | Stretching |

UV-Visible (UV-Vis) Spectroscopy

Quinoline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum arising from π-π* transitions. For this compound, significant absorption maxima are expected in the following regions:

| Wavelength (λmax, nm) | Solvent | Transition Type |

| ~220-240 | Ethanol | π-π |

| ~280-300 | Ethanol | π-π |

| ~320-350 | Ethanol | n-π* / π-π* |

The position and intensity of these bands are sensitive to solvent polarity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methods for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest labeled with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

-

Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated mass for the molecular formula.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Synthesis and Workflow Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: General analytical workflow for compound characterization.

References

Crystal Structure of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate and its Derivatives: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitutions at the 3, 4, and 8 positions of the quinoline ring in the title compound suggest potential for unique pharmacological profiles. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This technical guide aims to provide a comprehensive overview of the crystal structure of this compound and its derivatives.

Current State of Crystallographic Data

Despite a thorough search of publicly available scientific databases and literature, specific single-crystal X-ray diffraction data for This compound could not be located. This includes key crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates. While information on the synthesis of this compound is available, the associated publications do not report a crystal structure determination.

The scientific literature does, however, contain detailed crystallographic information for a closely related but structurally distinct compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one . It is crucial to differentiate between these two molecules as the presence of a carbonyl group at the 2-position and an ethyl group at the 3-position in the latter significantly alters its electronic and steric properties compared to the title compound, which possesses an ethyl carboxylate group at the 3-position and a hydroxyl group at the 4-position.

Analysis of a Related Structure: 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

To provide some context and an example of the crystallographic analysis of a similar quinoline derivative, we present the data for 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.

Crystallographic Data Summary

The crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.4824 (4) Å |

| b | 6.9072 (2) Å |

| c | 14.4978 (5) Å |

| α | 90° |

| β | 113.1283 (15)° |

| γ | 90° |

| Volume | 1057.42 (6) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1][2]

In the crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, the quinoline ring system is nearly planar.[1][2] The molecules are linked by N—H···O and O—H···O hydrogen bonds, forming chains along the b-axis.[1][2] These chains are further stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules.[1][2]

Experimental Protocols: A General Overview

While a specific experimental protocol for the crystal structure determination of this compound is not available, a general workflow for such an analysis would typically involve the following steps.

Synthesis and Crystallization Workflow

The initial step involves the synthesis of the target compound, followed by a purification process to obtain a high-purity sample suitable for crystallization.

Caption: General workflow for synthesis and crystallization.

A common synthetic route to 4-hydroxyquinoline-3-carboxylates involves the Gould-Jacobs reaction. For this compound, a plausible synthesis involves the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[3]

Crystallization is a critical step and often involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents or solvent mixtures to obtain single crystals of sufficient size and quality for X-ray diffraction.

X-ray Diffraction and Structure Solution Workflow

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Caption: Workflow for X-ray diffraction and structure solution.

The process involves mounting a single crystal on a goniometer head and placing it in an X-ray diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is collected. The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, and subsequently refined to obtain the final atomic coordinates and other structural parameters.

Conclusion and Future Outlook

There is currently a gap in the scientific literature regarding the experimentally determined crystal structure of this compound. The availability of such data would be highly valuable for the scientific community, particularly for researchers in the fields of medicinal chemistry and materials science. It would enable detailed computational studies, facilitate the design of novel derivatives with improved properties, and provide a deeper understanding of the structure-property relationships within this class of compounds. Future work should focus on the synthesis of high-purity this compound and the growth of single crystals suitable for X-ray diffraction analysis to elucidate its definitive solid-state structure.

References

- 1. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 2. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 3. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

The Biological Versatility of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to the wideranging biological activities exhibited by its derivatives.[1] This privileged structure has been the foundation for the development of numerous therapeutic agents, and its versatility continues to inspire the design and synthesis of novel compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[2] Their mechanisms of action are diverse, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[3]

Quantitative Anticancer Data

The anticancer efficacy of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various quinoline derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Quinoline-Chalcone Derivatives | ||

| Compound 12e | MGC-803 (Gastric) | 1.38[4] |

| HCT-116 (Colon) | 5.34[4] | |

| MCF-7 (Breast) | 5.21[4] | |

| Quinoline chalcone 6 | HL-60 (Leukemia) | 0.59[4] |

| 4,7-Disubstituted Quinoline Derivatives | ||

| 7-chloro-4-quinolinylhydrazone derivative (unspecified) | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³)[2] |

| HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³)[2] | |

| HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³)[2] | |

| Other Quinoline Derivatives | ||

| 6-Bromo-5-nitroquinoline (4) | C6 (Glioblastoma) | >50[5] |

| HeLa (Cervical) | 25-50[5] | |

| HT29 (Colon) | <25[5] | |

| 6,8-diphenylquinoline (13) | C6 (Glioblastoma) | <25[5] |

| HeLa (Cervical) | <25[5] | |

| HT29 (Colon) | <25[5] |

Key Signaling Pathways in Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating several critical signaling pathways. The PI3K/Akt/mTOR and EGFR pathways are prominent targets.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6] Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[7][8][9]

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Several quinoline derivatives have been developed as potent EGFR inhibitors.[5][10][11][12]

Caption: Quinoline derivatives can act as EGFR inhibitors.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their spectrum of activity includes both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial potency of quinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Quinoline-2-one Derivatives | ||

| Compound 6c | MRSA | 0.75 |

| VRE | 0.75 | |

| MRSE | 2.50 | |

| 6-amino-4-methyl-1H-quinoline-2-one Derivatives | ||

| Compound 2 | Bacillus cereus | 3.12 |

| Staphylococcus aureus | 3.12 | |

| Compound 6 | Bacillus cereus | 3.12 |

| Staphylococcus aureus | 3.12 | |

| Quinoline-based Hydroxyimidazolium Hybrids | ||

| Hybrid 7b | Staphylococcus aureus | 2 |

| Mycobacterium tuberculosis H37Rv | 10 | |

| Hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 |

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including Dengue virus and Zika virus. Their mechanisms of action can involve targeting viral enzymes or interfering with the viral life cycle.

Quantitative Antiviral Data

The antiviral efficacy is often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that produces 50% of its maximal effect or inhibits viral replication by 50%, respectively. The half-maximal cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50/IC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.

| Compound/Derivative | Virus | EC50/IC50 (µM) | CC50 (µM) | SI |

| 5,7-dichloro-2-isopropylquinolin-8-ol (1) | Dengue Virus Serotype 2 | 3.03 (IC50) | 16.06 | 5.30 |

| 5,7-dichloro-2-isobutylquinolin-8-ol (2) | Dengue Virus Serotype 2 | 0.49 (IC50) | 19.39 | 39.5 |

| 2,8-bis(trifluoromethyl)quinoline derivative (141a) | Zika Virus | 1.1 (EC50) | 13 | 11.8 |

| 2,8-bis(trifluoromethyl)quinoline derivative (141b) | Zika Virus | 1.3 (EC50) | >25 | >19.2 |

| Mefloquine | Zika Virus | 0.7 (EC50) | 5.8 | 8.3 |

Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of quinoline derivatives can be assessed in various models, and the results are often presented as IC50 values for the inhibition of inflammatory mediators or enzymes.

| Compound/Derivative | Assay | IC50 (µM) |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |

Key Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of various inflammatory genes. Certain quinoline derivatives can inhibit this pathway, thereby exerting their anti-inflammatory effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous natural and synthetic bioactive compounds. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon the established biological activities of structurally related quinoline, quinolinone, and styrylquinoline analogs. The information presented herein is intended to guide further research and drug development efforts by elucidating potential molecular targets and signaling pathways.

Quantitative Data on the Biological Activity of Related Quinoline Derivatives

The following tables summarize the inhibitory activities of various quinoline derivatives against key molecular targets and pathogenic organisms. This data, derived from studies on analogous compounds, provides a valuable reference for predicting the potential efficacy of this compound.

Table 1: Anticancer Activity of Quinoline Derivatives (IC50 Values)

| Compound Class | Specific Derivative | Target/Cell Line | IC50 (µM) |

| 4-Oxoquinoline-3-carboxamide | Derivative 16b | Gastric cancer cell line | 1.92[1] |

| 4-Oxoquinoline-3-carboxamide | Derivative 17b | Gastric cancer cell line | 5.18[1] |

| Pyrazolo[4,3-f]quinoline | Compound 1M | Various cancer cell lines | < 8[2][3] |

| Pyrazolo[4,3-f]quinoline | Compound 2E | Various cancer cell lines | < 8[2][3] |

| Imidazopyridine | Compound 35 | PI3Kα | 0.15[4] |

| Imidazopyridine | Compound 40 | PI3Kα | 0.50[4] |

Table 2: Anti-HIV Activity of Styrylquinoline Derivatives (IC50 Values)

| Compound Class | Specific Derivative | Target | IC50 (µM) |

| Styrylquinoline | General | HIV Integrase (3'-processing) | 0.5 - 5 |

| Styrylquinazoline | Compound 5c | HIV Integrase | 0.8 |

Table 3: Antimicrobial Activity of Quinoline Derivatives (MIC Values)

| Compound Class | Target Organism(s) | MIC Range (µg/mL) |

| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8[5] |

| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed[5] |

| Quinolone-based dihydrotriazine | S. aureus, E. coli | 2 |

Putative Mechanisms of Action and Experimental Protocols

Based on the activities of structurally similar compounds, this compound is hypothesized to exert its biological effects through one or more of the following mechanisms:

Anticancer Activity via Topoisomerase II Inhibition

Mechanism Overview: Quinolone derivatives have been shown to target mammalian topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of topoisomerase II leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.

Signaling Pathway:

References

- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive, adaptable experimental protocol for determining its solubility. The widely accepted shake-flask method is detailed, offering a robust framework for researchers to generate precise and reliable solubility data in various solvents and conditions. This guide also includes a visual representation of the experimental workflow to facilitate clear understanding and implementation in a laboratory setting.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline class. Quinoline derivatives are known for their diverse biological activities and are scaffolds for numerous pharmaceutical agents. The solubility of a compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound is therefore a fundamental prerequisite for its advancement in any drug discovery and development pipeline.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents and at different temperatures has not been published. Researchers are encouraged to utilize the experimental protocol provided in the following section to generate this data. For comparative purposes, Table 1 has been structured to allow for the clear tabulation of experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Water | 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | 25 | e.g., HPLC-UV | ||

| e.g., DMSO | 25 | e.g., HPLC-UV | ||

| e.g., PBS (pH 7.4) | 37 | e.g., HPLC-UV | ||

| ... | ... | ... |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in a specific solvent until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then measured.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium.[2] A typical duration is 24 to 72 hours.[2] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant using a syringe filter.[1]

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1]

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor.

3.3. Preparation of Calibration Curve

A calibration curve must be prepared to accurately quantify the concentration of the dissolved compound.

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

Perform a series of dilutions to create at least five calibration standards of different concentrations.

-

Analyze each standard using the same analytical method as for the solubility samples.

-

Plot the analytical response (e.g., peak area from HPLC) against the known concentration to generate a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a detailed and robust experimental protocol based on the shake-flask method to enable researchers to determine this critical parameter. The provided workflow diagram and structured data table are intended to facilitate the systematic and accurate generation and presentation of solubility data. Obtaining these values is an essential step in the preclinical evaluation of this compound and will significantly contribute to its potential development as a therapeutic agent.

References

The Synthesis of 4-Hydroxyquinolines: A Technical Guide to its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its synthesis has been a subject of extensive research for over a century, leading to the development of robust classical methods and innovative modern techniques. This in-depth technical guide provides a comprehensive overview of the discovery and history of 4-hydroxyquinoline synthesis, with a focus on core methodologies, experimental protocols, and the molecular pathways influenced by these compounds.

Historical Perspectives on 4-Hydroxyquinoline Synthesis

The journey into the synthesis of 4-hydroxyquinolines began in the late 19th century, with two seminal methods that remain fundamental to this day: the Conrad-Limpach-Knorr Synthesis and the Camps Cyclization.

The Conrad-Limpach-Knorr Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, and later expanded upon by Ludwig Knorr, this method involves the condensation of anilines with β-ketoesters.[1] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[1] A critical aspect of this synthesis is the regioselectivity, which is dependent on the reaction temperature. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures can lead to the formation of 2-hydroxyquinolines (Knorr product).[1]

The Camps Cyclization

In 1899, Rudolf Camps reported a method for the synthesis of hydroxyquinolines from o-acylaminoacetophenones. This reaction, known as the Camps cyclization, is typically base-catalyzed and proceeds via an intramolecular aldol-type condensation. The versatility of this method allows for the formation of two different hydroxyquinoline isomers, with the product distribution being dependent on the structure of the starting material and the reaction conditions.

Core Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the two cornerstone classical syntheses of 4-hydroxyquinolines.

Conrad-Limpach Synthesis: Experimental Protocol

This two-step procedure involves the formation of an enamine intermediate followed by thermal cyclization.

Step 1: Synthesis of Ethyl β-anilinocrotonate (Enamine Intermediate)

-

In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the water formed during the reaction, typically by azeotropic distillation or by using a drying agent.

-

The crude ethyl β-anilinocrotonate can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, place a high-boiling inert solvent such as Dowtherm A or mineral oil.[2]

-

Heat the solvent to reflux (approximately 250-260 °C).

-

Slowly add the ethyl β-anilinocrotonate from Step 1 to the refluxing solvent.

-

Continue stirring and refluxing for 15-30 minutes after the addition is complete. Ethanol is formed as a byproduct and will distill off.

-

Allow the mixture to cool to room temperature, during which the product will precipitate.

-

Add petroleum ether to the cooled mixture to further precipitate the product.

-

Collect the solid product by filtration and wash with petroleum ether.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or aqueous ethanol).

Camps Cyclization: Experimental Protocol

This procedure describes the base-catalyzed cyclization of an o-acylaminoacetophenone.

-

To a solution of the o-acylaminoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a solution of sodium hydroxide (2.0-3.0 eq) in water.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 6-7.

-

The precipitated 4-hydroxyquinoline product is collected by filtration.

-

Wash the solid with cold water and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data on Synthetic Yields

The efficiency of these classical methods is highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data.

| Aniline Derivative | β-Ketoester | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Methyl benzoate | 199 | 25 |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Iso-butyl benzoate | 243 | 66 |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 2,6-di-tert-butylphenol | 265 | 65 |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Dowtherm A | 258 | 65 |

Table 1: Comparative yields for the Conrad-Limpach synthesis of a 4-hydroxyquinoline derivative using various solvents.[2]

| o-Acylaminoacetophenone Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |

| N-(2-acetylphenyl)acetamide | NaOH | Ethanol/Water | 4 | 75 |

| N-(2-acetyl-4-chlorophenyl)acetamide | KOH | Methanol/Water | 6 | 82 |

| N-(2-benzoylphenyl)acetamide | NaOEt | Ethanol | 3 | 68 |

Table 2: Representative yields for the Camps cyclization with various substrates.

Modern Synthetic Approaches

While the classical methods are robust, modern organic synthesis has introduced more efficient and environmentally benign alternatives.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both the Conrad-Limpach and Camps cyclizations.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have emerged as powerful tools for the construction of the quinoline core, offering milder reaction conditions and broader substrate scope.

-

Green Synthesis: Efforts are ongoing to develop greener synthetic routes, utilizing safer solvents, catalysts, and energy sources.

Biological Signaling Pathways of 4-Hydroxyquinoline Derivatives

4-Hydroxyquinoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

Many 4-hydroxyquinoline derivatives have demonstrated potent anticancer activity by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] By inhibiting key kinases in this pathway, 4-hydroxyquinoline compounds can induce apoptosis and inhibit tumor growth.[3]

Caption: 4-Hydroxyquinoline derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity: Inhibition of DNA Gyrase

The antibacterial action of many quinolone compounds, including derivatives of 4-hydroxyquinoline, stems from their ability to inhibit bacterial DNA gyrase (GyrB).[6][7] This enzyme is essential for DNA replication, repair, and transcription in bacteria. By binding to DNA gyrase, these compounds prevent the resealing of the DNA strand, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[8]

Caption: Antimicrobial action via inhibition of bacterial DNA gyrase.

Neuroprotective Effects: Modulation of Nrf2 and NF-κB Signaling

Certain 4-hydroxyquinoline derivatives have demonstrated neuroprotective properties by modulating oxidative stress and inflammatory pathways.[9] They can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.[10] Concurrently, they can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key player in the inflammatory response.[11] This dual action helps to mitigate neuronal damage in neurodegenerative conditions.

Caption: Neuroprotection through modulation of Nrf2 and NF-κB pathways.

Experimental Workflow Diagrams

Visualizing the experimental workflow can aid in the understanding and replication of synthetic procedures.

Caption: Experimental workflow for the Conrad-Limpach synthesis.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jptcp.com [jptcp.com]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NRF2 and NF-қB interplay in cerebrovascular and neurodegenerative disorders: Molecular mechanisms and possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of observed biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, focusing on its chemical properties, synthesis, and potential biological relevance. While specific experimental data on the biological activities of this particular molecule is limited in publicly available literature, this guide also explores the activities of structurally related compounds to infer potential areas of investigation.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol .[1][2] Its structure features a quinoline core substituted with a hydroxyl group at position 4, a methoxy group at position 8, and an ethyl carboxylate group at position 3. The presence of these functional groups suggests potential for hydrogen bonding and ester hydrolysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 27568-04-3 | [1] |

| Molecular Formula | C13H13NO4 | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Storage Temperature | -20°C or room temperature (sealed in dry conditions) | [1] |

Synthesis

The synthesis of this compound has been described in the chemical literature. A common synthetic route involves the reaction of 2-methoxyaniline with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds through a Gould-Jacobs type reaction, which is a widely used method for the synthesis of quinolines.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methoxyaniline

-

Diethyl 2-(ethoxymethylene)malonate

-

High-boiling point solvent (e.g., Dowtherm A)

Procedure:

-

A mixture of 2-methoxyaniline and diethyl 2-(ethoxymethylene)malonate is heated in a high-boiling point solvent.

-

The reaction mixture is typically heated to a high temperature (around 250°C) to facilitate the cyclization and formation of the quinoline ring system.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Purification of the crude product is typically achieved by recrystallization from a suitable solvent to yield this compound as a solid.

Figure 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Areas for Future Research

Table 2: Reported Biological Activities of Structurally Related Quinoline Derivatives

| Biological Activity | Description | Reference(s) for Related Compounds |

| Anticancer | Quinolone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Mechanisms can include the inhibition of topoisomerase II and the induction of apoptosis. | [4] |

| Antibacterial | The quinolone core is central to a class of antibiotics (fluoroquinolones) that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. | |

| Antifungal | Certain 8-hydroxyquinoline derivatives have demonstrated antifungal activity. | |

| Anti-inflammatory | Some quinoline derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. | |

| Antiviral | Research has explored the potential of quinoline derivatives as antiviral agents. |

Given the structural features of this compound, it is a candidate for investigation in these and other therapeutic areas. The presence of the 4-hydroxy group and the 3-carboxylate ester are common features in biologically active quinolines.

Proposed Areas for Investigation

-

Antiproliferative Activity: Screening against a panel of human cancer cell lines to determine potential cytotoxic or cytostatic effects.

-

Antimicrobial Activity: Evaluation against a range of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent.

-

Enzyme Inhibition Assays: Testing against key enzymes involved in disease pathways, such as kinases, topoisomerases, or inflammatory enzymes.

-

In Vivo Studies: Should in vitro activity be established, further investigation in animal models would be warranted to assess efficacy and safety.

Figure 2: Logical Flow for Future Research

Caption: A proposed logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable quinoline derivative. While its specific biological profile is yet to be extensively characterized in the public domain, its structural similarity to a wide range of biologically active quinolines makes it a compound of interest for further investigation in drug discovery and development. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this molecule. Future research should focus on systematic in vitro and in vivo evaluations to elucidate its pharmacological properties.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3): A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3) is a quinoline derivative with significant potential as a versatile scaffold in medicinal chemistry and drug development. While comprehensive biological studies on this specific molecule are emerging, the broader class of quinoline-3-carboxylate and 4-hydroxyquinolone analogues has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a consolidated overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities of this compound, drawing upon data from closely related structural analogues. This document aims to serve as a foundational resource to stimulate further investigation into this promising compound for therapeutic applications.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the quinoline class. Its core structure features a fused benzene and pyridine ring system, substituted with a hydroxyl group at position 4, a methoxy group at position 8, and an ethyl carboxylate group at position 3. These functional groups are critical determinants of its chemical reactivity and potential biological interactions.

| Property | Value | Reference(s) |

| CAS Number | 27568-04-3 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [2] |

| Boiling Point | 391.5°C at 760 mmHg | |

| Density | 1.277 g/cm³ | |

| InChI Key | HCYNWEIHLHVPEW-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C1=C(O)C2=CC=CC(OC)=C2N=C1 |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the thermal cyclization of a substituted aniline derivative.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

-

A solution of 2-methoxyaniline and diethyl ethoxymethylenemalonate is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, is isolated and purified.

Step 2: Cyclization to this compound

-

Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) is suspended in Dowtherm (100 mL).

-

The suspension is heated to 250 °C in a sand bath and maintained at this temperature overnight.

-

The reaction mixture is then cooled to room temperature and diluted with pentane (750 mL).

-

The resulting solid product is collected by filtration and washed with hexane to yield this compound (25.7 g, 64% yield).

-

The product identity can be confirmed by mass spectrometry (APCI), which should show a peak at m/z 248.0 ([M + H]⁺).[3]

Potential Biological Activities and Mechanism of Action

While direct biological data for this compound is limited in publicly available literature, extensive research on structurally similar compounds provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

The 4-oxoquinoline scaffold is a recognized pharmacophore in the design of anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II.[4]

Evidence from Structural Analogs:

-

4-Oxoquinoline-3-carboxamide Derivatives: A series of 4-oxoquinoline-3-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain derivatives exhibited potent activity against gastric cancer cell lines with IC₅₀ values in the low micromolar range, while showing minimal toxicity to normal cell lines.[4]

-

4-Hydroxyquinolone Analogues: Modified 4-hydroxyquinolone analogues have been evaluated for their in vitro anticancer activity against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, with some compounds showing promising IC₅₀ values.[5]

| Analog Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Oxoquinoline-3-carboxamide derivative 16b | Gastric (ACP-03) | 1.92 | [4] |

| 4-Oxoquinoline-3-carboxamide derivative 17b | Gastric (ACP-03) | 5.18 | [4] |

| 4-Hydroxyquinolone analogue 3g | Colon (HCT116) | Promising | [5] |

Potential Mechanism: HIF-1 Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a critical role in tumor progression and angiogenesis. Inhibition of the HIF-1 pathway is a key strategy in cancer therapy. The quinoline scaffold is present in some known HIF-1 inhibitors. Given the structural similarities, it is plausible that this compound could act as an inhibitor of HIF-1 signaling.

Antimicrobial Activity

The 8-hydroxyquinoline moiety is a well-established pharmacophore in antimicrobial agents. Its mechanism of action often involves the chelation of metal ions essential for bacterial enzyme function.

Evidence from Structural Analogs:

-

8-Hydroxyquinoline Derivatives: A series of 8-alkoxyquinoline derivatives have been evaluated for their antibacterial and antibiofilm activity against Mycobacterium and Staphylococcus species, with some compounds showing significant minimum inhibitory concentrations (MIC).[6] For example, 5,7-dichloro-8-hydroxy-2-methylquinoline demonstrated MIC values of 0.1 µM against M. tuberculosis and 1.1 µM against MRSA.[6]

-

A novel 8-hydroxyquinoline derivative, PH176, showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC₅₀ and MIC₉₀ values of 16 and 32 μg/ml, respectively.

| Analog Compound | Bacterial Strain | MIC (µM) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [6] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [6] |

| PH176 | MRSA (MIC₅₀) | 16 µg/ml | |

| PH176 | MRSA (MIC₉₀) | 32 µg/ml |

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activities of this compound, a general experimental workflow is proposed below.

Conclusion

This compound represents a molecule of significant interest for drug discovery and development. Based on the robust body of evidence from its structural analogues, this compound is a prime candidate for investigation as a potential anticancer and antimicrobial agent. The provided synthesis protocol offers a clear pathway for obtaining the compound for research purposes. Future studies should focus on the comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to determine its therapeutic potential. This technical guide serves as a catalyst for such endeavors, providing the necessary foundational information for researchers to unlock the full potential of this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate | 88960-42-3 | Benchchem [benchchem.com]

- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]

Methodological & Application

Applications of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a wide array of biologically active compounds and approved pharmaceuticals. While specific research on this compound is limited in publicly available literature, its structural features suggest potential applications in various areas of pharmaceutical research, primarily based on the well-documented activities of analogous compounds.

The 4-hydroxyquinoline core is a known pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the methoxy group at the 8-position and the ethyl carboxylate at the 3-position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target interactions.

Potential Research Applications:

-

Anticancer Drug Discovery: Many quinoline and 4-oxoquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. This compound could be investigated as a potential anticancer agent, acting through similar mechanisms.

-

Antimicrobial Research: The quinoline ring is a key component of several antibacterial and antifungal agents. The 4-hydroxyquinoline scaffold has been associated with antimicrobial effects. This compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition Studies: The structural similarity to known enzyme inhibitors suggests that this compound could be a candidate for screening against various enzymatic targets, such as kinases, integrases, or other enzymes involved in disease pathogenesis. For instance, a related compound, Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate, has been investigated for its potential to inhibit HIV integrase.[1]

Quantitative Data on Representative Quinolone Derivatives

Due to the limited availability of specific biological data for this compound, the following table summarizes the cytotoxic activity of structurally related 4-oxoquinoline-3-carboxamide derivatives to provide a reference for potential efficacy.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 16b | Gastric (AGS) | 1.92 | |

| Derivative 17b | Gastric (AGS) | 5.18 | |

| Doxorubicin | Gastric (AGS) | 0.85 |

Experimental Protocols

The following are representative protocols that can be adapted for the evaluation of this compound in pharmaceutical research.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Materials: